molecular formula C30H52O4 B2581265 Hispidol B CAS No. 78739-39-6

Hispidol B

Cat. No.: B2581265
CAS No.: 78739-39-6
M. Wt: 476.742
InChI Key: MVWLZBQPRMCRKT-XXKDMKEOSA-N
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Description

Hispidol B is a triterpenoid compound first isolated from the bark of Ailanthus altissima (tree of heaven) and later identified in Xylocarpus granatum . Structurally, it belongs to the limonoid class, characterized by a tetracyclic triterpene scaffold. However, direct comparisons with structurally or functionally related compounds are sparse in the literature.

Chemical Reactions Analysis

Types of Reactions: Hispidol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and peroxidases.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives with potential biological activities .

Scientific Research Applications

Antioxidant Properties

Hispidol B exhibits significant antioxidant properties, which have been evaluated through various assays. It enhances the activity of antioxidant enzymes like catalase and superoxide dismutase, effectively reducing intracellular reactive oxygen species (ROS) levels. This mechanism is crucial in protecting neuronal cells from oxidative stress .

Neuroprotective Effects

Research indicates that this compound functions as a monoamine oxidase inhibitor, which is beneficial in managing neurodegenerative diseases such as Alzheimer's and Parkinson's. By inhibiting monoamine oxidase A and B, this compound increases levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression .

Case Study: Neuroinflammation Inhibition

  • In a study evaluating this compound's effects on neuroinflammation, it was found to inhibit microglial PGE2 production, suggesting its role in reducing inflammatory responses in the brain .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties by suppressing key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This suppression is vital for conditions like inflammatory bowel disease (IBD), where TNF-α plays a significant role in disease progression .

Application AreaKey Findings
AntioxidantReduces ROS levels; enhances antioxidant enzyme activity
NeuroprotectiveInhibits monoamine oxidases; increases neurotransmitter levels
Anti-inflammatorySuppresses TNF-α; inhibits microglial activation

Management of Alcohol Use Disorder

Recent studies suggest that this compound modulates behavioral responses to ethanol, indicating its potential as a treatment for alcohol use disorder. It has been shown to amplify acute ethanol-intoxicating behaviors while ameliorating withdrawal symptoms through modulation of BK channels .

Case Study: Behavioral Response Modulation

  • In animal models, this compound improved anxiety-like behaviors during ethanol withdrawal, showcasing its therapeutic potential in addiction management .

Cancer Research

This compound's anticancer properties are under investigation, particularly its ability to inhibit tumor growth in various cancer cell lines. Preliminary studies have shown that it can disrupt cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of Hispidol B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hispidol vs. Hispidol B

Though their names are similar, Hispidol (an aurone) and this compound (a limonoid) are chemically distinct:

  • Hispidol: A flavonoid derivative with MAO-A/MAO-B inhibitory activity (IC₅₀: MAO-A ≈ 5.28 µM; MAO-B ≈ 2.45 µM) and neuroprotective effects via BK channel modulation .

Key Structural Differences :

Feature Hispidol (Aurone) This compound (Limonoid)
Core Structure Benzofuran-3-one scaffold Tetracyclic triterpene
Functional Groups Hydroxyl at C-6, C-4' Oxygenated substituents
Molecular Formula C₁₅H₁₀O₄ Not fully reported

Comparison with Other Limonoids

This compound shares structural homology with limonoids like xylogranatin C and 7-deacetyl-7-oxogedunin, both isolated from Xylocarpus granatum. These compounds exhibit antiproliferative effects against cancer cells, but this compound’s potency is lower compared to xylogranatin C (IC₅₀: 18.7 µM vs. 9.2 µM in esophageal cancer cells) .

Activity Profile :

Compound Anticancer Activity (Eca109 Cells) Anti-inflammatory Targets
This compound Moderate (IC₅₀: ~18.7 µM) NF-κB inhibition
Xylogranatin C High (IC₅₀: ~9.2 µM) Not reported
25-Methoxy Hispidol A N/A NF-κB/ROS suppression

Comparison with Flavonoids and Aurones

While this compound is a triterpenoid, Hispidol (aurone) and related flavonoids like maritimetin and safinamide have been extensively studied for neurological applications:

MAO Inhibitory Activity :

Compound MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Selectivity Index (MAO-B/MAO-A)
Hispidol 5.28 2.45 0.46
Compound 1p (Hispidol analog) >100 0.171 >583
Safinamide (Control) >100 0.098 >1000
  • Hispidol analogs with para-methoxy groups on ring B (e.g., compound 1p) show enhanced MAO-B selectivity (>583-fold) and anti-neuroinflammatory effects (NO and PGE₂ suppression) .
  • Hispidol itself exhibits dual MAO-A/MAO-B inhibition but lacks the selectivity of its synthetic derivatives .

Pharmacological and Mechanistic Insights

This compound’s Unique Mechanisms

  • Anticancer : Induces apoptosis in esophageal cancer cells via mitochondrial pathways, though exact targets remain undefined .
  • Antinociceptive: 25-Methoxy Hispidol A (a derivative) reduces pain in mice by inhibiting NF-κB and oxidative stress .

Hispidol’s Multifunctional Profile

  • Neuroprotection : Modulates BK channels to mitigate alcohol withdrawal symptoms in C. elegans and mice .
  • Anti-inflammatory : Suppresses TNBS-induced colitis in rats (30 mg/kg dose comparable to 300 mg/kg sulfasalazine) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Hispidol B in laboratory settings, and how do researchers validate its structural identity?

  • Methodology : this compound biosynthesis involves peroxidases (PRXs) such as MtPRX1 and MtPRX2, identified via transcript profiling and heterologous expression in E. coli. Validation includes in vitro assays with substrates like isoliquiritigenin and isoliquiritigenin glucoside .
  • Characterization : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to confirm purity (>98%) and structural integrity. For novel compounds, mass spectrometry (MS) and X-ray crystallography may supplement these methods .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

  • Key Techniques :

TechniqueApplicationReference
HPLCPurity assessment (98.57% reported)
NMRStructural elucidation (e.g., C₁₅H₁₀O₄ confirmation)
MSMolecular weight verification (254.24 g/mol)

Q. What in vitro models are commonly used to evaluate this compound's anti-inflammatory bioactivity?

  • Experimental Design : TNF-α-induced monocyte adhesion assays in colon epithelial cells are standard. This compound demonstrates an IC50 of 0.50 µM in these models, validated through dose-response curves and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How do researchers address discrepancies in reported IC50 values for this compound's TNF-α inhibition across studies?

  • Contradiction Analysis : Variability may arise from differences in cell lines, assay conditions (e.g., TNF-α concentration), or solvent effects (DMSO concentration). Rigorous replication using standardized protocols (e.g., Affymetrix microarray and qRT-PCR validation) and meta-analysis of primary literature are critical .

Q. What experimental strategies are employed to elucidate this compound's molecular targets in inflammatory pathways?

  • Mechanistic Studies :

  • Transcriptomics : High-density oligonucleotide microarrays identify PRXs correlated with this compound biosynthesis .
  • Knockdown/Overexpression : Silencing MtPRX1/MtPRX2 in Medicago truncatula cultures to confirm enzymatic roles .
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study interactions with TNF-α receptors .

Q. What considerations are critical when designing pharmacokinetic studies for this compound in preclinical models?

  • Methodological Framework :

  • Solubility/Dosing : this compound’s solubility in DMSO (≥100 mg/mL) necessitates vehicle controls to avoid solvent toxicity .
  • Bioavailability : Use of liposomal formulations or prodrug derivatives to enhance absorption in murine models .
  • Metabolite Profiling : LC-MS/MS to track this compound glucoside metabolites in plasma and tissues .

Q. Data Integration and Interpretation

Q. How can researchers reconcile conflicting data on this compound's stability under varying storage conditions?

  • Resolution Strategy :

  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) to compare powder (-20°C) vs. solution (-80°C) stability .
  • Peer Review : Cross-validation with independent labs using identical lots (e.g., Cat. No. HY-102040 vs. M05084) .

Q. What systematic approaches are recommended for integrating omics data with this compound's biosynthetic pathway analysis?

  • Multi-Omics Workflow :

Correlation Analysis : Link transcript (microarray) and metabolite (LC-MS) profiles to identify rate-limiting enzymes .

Network Modeling : Use tools like Cytoscape to map PRX interactions and regulatory nodes .

Q. Ethical and Reproducibility Standards

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

  • Best Practices :

  • Detailed Methods : Include substrate concentrations (e.g., 10 mM isoliquiritigenin), incubation times, and instrument settings .
  • Data Sharing : Upload raw microarray data to repositories like GEO (Gene Expression Omnibus) .

Q. What ethical guidelines apply to preclinical testing of this compound in animal models of inflammatory bowel disease (IBD)?

  • Compliance : Follow ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and justification of sample sizes (e.g., power analysis with α=0.05, β=0.20) .

Properties

IUPAC Name

(3S,4R,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWLZBQPRMCRKT-ZAVAKTSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318432
Record name Hispidol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78739-39-6
Record name Hispidol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78739-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispidol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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